Cas no 948-60-7 (Pterine-6-carboxylic Acid)

Pterine-6-carboxylic Acid structure
Pterine-6-carboxylic Acid structure
Nombre del producto:Pterine-6-carboxylic Acid
Número CAS:948-60-7
MF:C7H5N5O3
Megavatios:207.146300077438
MDL:MFCD00010594
CID:40392
PubChem ID:57652920

Pterine-6-carboxylic Acid Propiedades químicas y físicas

Nombre e identificación

    • Pterin-6-carboxylic acid
    • 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
    • Pterine-6-carboxylic Acid
    • 2-amino-4-oxo-1H-pteridine-6-carboxylic acid
    • Pterine-6-carboxylic
    • 2-Amino-4-hydroxypteridine-6-carboxylicacid
    • 2-Amino-3,4-dihydro-4-oxo-6-pteridinecarboxylic acid (ACI)
    • 6-Pteridinecarboxylic acid, 2-amino-1,4-dihydro-4-oxo- (8CI, 9CI)
    • 6-Pteridinecarboxylic acid, 2-amino-4-hydroxy- (6CI)
    • 2-Amino-4-hydroxy-6-carboxypteridine
    • 2-Amino-4-hydroxypteridine-6-carboxylic acid
    • 2-Amino-4-hydroxypterin-6-carboxylic acid
    • 2-Amino-4-oxo-1,4-dihydropteridine-6-carboxylic acid
    • 2-Amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid
    • 2-Amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid
    • 2-Amino-6-carboxy-4-hydroxypteridine
    • 2-Imino-4-oxo-1,2,3,4-tetrahydropteridine-6-carboxylic acid
    • 6-Carboxypterin
    • NSC 96893
    • Ranachrome 5
    • Spectrum_000242
    • 2-Amino-4(3H)-pteridinone-6-carboxylic acid
    • HHS
    • 1501-50-4
    • 2G01J4LZ8Y
    • Spectrum4_001713
    • KBioGR_002066
    • Q27161007
    • 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylicacid
    • MFCD00010594
    • 6-PTERIDINECARBOXYLIC ACID, 2-AMINO-4-HYDROXY-
    • SCHEMBL893092
    • CHEMBL566727
    • SpecPlus_000795
    • SCHEMBL13820952
    • KBio2_003290
    • 2-Amino-1,4-dihydro-4-oxo-6-Pteridinecarboxylic acid
    • PTERIN-6-CARBOXYLICACID
    • DivK1c_006891
    • GEO-04483
    • FT-0633615
    • 948-60-7
    • 2-Amino-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid
    • UNII-2G01J4LZ8Y
    • KBio2_000722
    • 6-Pteridinecarboxylic acid, 2-amino-1,4-dihydro-4-oxo-
    • 2-amino-4-hydroxy-6-pteridinecarboxylic acid
    • F87135
    • 6-car-boxypterin
    • CCG-38452
    • CS-0094339
    • NS00040423
    • KBio2_005858
    • KBio1_001835
    • CHEBI:88937
    • NSC96893
    • EINECS 213-435-8
    • Spectrum5_000446
    • Spectrum3_001713
    • Spectrum2_001821
    • BSPBio_003326
    • DTXSID30241626
    • 2-Amino-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid #
    • QABAUCFGPWONOG-UHFFFAOYSA-N
    • 2-AMINO-3,4-DIHYDRO-4-OXO-6-PTERIDINECARBOXYLIC ACID
    • 2-AMINO-4-OXO-3H-PTERIDINE-6-CARBOXYLIC ACID
    • AKOS015910901
    • KBio3_002546
    • KBioSS_000722
    • A809012
    • SPBio_001861
    • 2-amino-4-keto-1H-pteridine-6-carboxylic acid
    • AKOS040763764
    • HY-W037823
    • NCGC00178139-01
    • Pterine-6-carboxylic acid, >=98.0% (HPLC)
    • NSC-96893
    • DB-043039
    • DA-66999
    • 6-Pteridinecarboxylic acid, 2-amino-3,4-dihydro-4-oxo-
    • MDL: MFCD00010594
    • Renchi: 1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13)
    • Clave inchi: QABAUCFGPWONOG-UHFFFAOYSA-N
    • Sonrisas: O=C(C1=CNC2C(C(N=C(N)N=2)=O)=N1)O

Atributos calculados

  • Calidad precisa: 207.039
  • Masa isotópica única: 207.039
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 1
  • Complejidad: 342
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -1.5
  • Superficie del Polo topológico: 131A^2
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 18

Propiedades experimentales

  • Denso: 2.16 g/cm3
  • Punto de ebullición: 608.7ºC at 760 mmHg
  • Punto de inflamación: 322ºC
  • índice de refracción: 1.954

Pterine-6-carboxylic Acid Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Instrucciones de Seguridad: 22-24/25
  • Código F de la marca fuka:10
  • Condiciones de almacenamiento:2-8°C

Pterine-6-carboxylic Acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-310229-2.5g
2-amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid
948-60-7
2.5g
$1496.0 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-215760-100mg
Pterine-6-carboxylic acid,
948-60-7 ≥98%
100mg
¥1241.00 2023-09-05
Enamine
EN300-310229-10.0g
2-amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid
948-60-7
10.0g
$2384.0 2023-02-25
Enamine
EN300-310229-10g
2-amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid
948-60-7
10g
$2384.0 2023-09-05
TRC
P839880-1g
Pterine-6-carboxylic Acid
948-60-7
1g
$ 1805.00 2023-09-06
BioAustralis
BIA-P2525-5 mg
Pterine-6-carboxylic acid
948-60-7 >95%byHPLC
5mg
$196.00 2023-09-08
BioAustralis
BIA-P2525-1 mg
Pterine-6-carboxylic acid
948-60-7 >95%byHPLC
1mg
$56.00 2023-09-08
BioAustralis
BIA-P2525-1mg
Pterine-6-carboxylic acid
948-60-7 >95% by HPLC
1mg
$65.00 2024-07-19
TargetMol Chemicals
TN6988-25 mg
Pterine-6-carboxylic acid
948-60-7 98%
25mg
¥ 7,696 2023-07-10
TargetMol Chemicals
TN6988-10mg
Pterine-6-carboxylic acid
948-60-7
10mg
¥ 3180 2024-07-19

Pterine-6-carboxylic Acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referencia
Synthesis of 6-formylpterine
Zav'yalov, S. I.; Zavozin, A. G., Izvestiya Akademii Nauk SSSR, 1981, (7), 1669-70

Synthetic Routes 2

Condiciones de reacción
Referencia
Analysis of the preliminary radiolytic products of folic acid
Yan, Yueren; Tang, Benlian; Bai, Hong, Shipin Yu Fajiao Gongye, 1987, (5), 30-4

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Rhodamine 6G Solvents: Water ;  pH 7.6
Referencia
Rhodamine-6G can photosensitize folic acid decomposition through electron transfer
Hirakawa, Kazutaka ; Ito, Hiroki, Chemical Physics Letters, 2015, 627, 26-29

Synthetic Routes 4

Condiciones de reacción
Referencia
Qualitative demonstration of the degradation of folic acid by Pseudomonas fluorescens UK-1
Soini, Juhani; Majasaari, Karin, Acta Chemica Scandinavica (1947-1973), 1973, 27(6), 2115-20

Synthetic Routes 5

Condiciones de reacción
Referencia
Preparation of isotope-labeled dihydroneopterin 3'-triphosphate with high specific activity
Katzenmeier, Gerd; Schwarzkopf, Bruno; Le Van Quang; Schmid, Cornelia; Bacher, Adelbert, Pteridines, 1991, 2(3), 169-74

Synthetic Routes 6

Condiciones de reacción
Referencia
Pteridines. XXXIX. Synthesis and structure of pterin-6- and -7-carboxylic acids
Pfleiderer, Wolfgang; Zondler, Helmut; Mengel, Rudolf, Justus Liebigs Annalen der Chemie, 1970, 741, 64-78

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Water
Referencia
Photochemistry of dihydrobiopterin in aqueous solution
Vignoni, Mariana; Cabrerizo, Franco M.; Lorente, Carolina; Claparols, Catherine; Oliveros, Esther; et al, Organic & Biomolecular Chemistry, 2010, 8(4), 800-810

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Studies on pyrazines. 17. An efficient synthesis of pteridine-6-carboxylic acids
Sato, Nobuhiro; Saito, Noriko, Journal of Heterocyclic Chemistry, 1988, 25(6), 1737-40

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Water ;  8 h
Referencia
Possible role of hydroxyl radicals in the oxidative degradation of folic acid
Patro, Birija S.; Adhikari, Soumyakanti; Mukherjee, Tulsi; Chattopadhyay, Subrata, Bioorganic & Medicinal Chemistry Letters, 2005, 15(1), 67-71

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Water
Referencia
Shelter for Biologically Relevant Molecules: Photoprotection and Enhanced Thermal Stability of Folic Acid Loaded in a ZIF-8 MOF Porous Host
Tuninetti, Jimena S. ; Serrano, Mariana P. ; Thomas, Andres ; Azzaroni, Omar ; Rafti, Matias, Industrial & Engineering Chemistry Research, 2020, 59(51), 22155-22162

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Oxygen
Referencia
Encapsulation of folic acid (vitamin B6) into sporopollenin microcapsules: Physico-chemical characterisation, in vitro controlled release and photoprotection study
Mohammed, Al-Shymaa Y.; Dyab, Amro K. F.; Taha, Fouad; Abd El-Mageed, Ahmed I. A., Materials Science & Engineering, 2021, 128,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Oxygen
Referencia
Photochemistry of 6-formylpterin in alkaline medium
Thomas, Andres H.; Suarez, Gustavo; Cabrerizo, Franco M.; Capparelli, Alberto L., Helvetica Chimica Acta, 2001, 84(12), 3849-3860

Synthetic Routes 13

Condiciones de reacción
Referencia
Pteridines, LXVI. Synthesis and properties of dihydro- and tetrahydro derivatives of pterin-6,7-dicarboxylic acid
Mengel, Rudolf; Pfleiderer, Wolfgang, Chemische Berichte, 1978, 111(12), 3790-805

Synthetic Routes 14

Condiciones de reacción
1.1 Solvents: Water ;  pH 7, rt
Referencia
Photo-oxidation of sepiapterin produces pterin-6-carboxylic acid and H2O2 in vitro
Rokos, H.; Schallreuter, K. U., Chemistry and Biology of Pteridines and Folates, 2002, 55, 55-59

Synthetic Routes 15

Condiciones de reacción
Referencia
Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin
Nair, M. G.; Baugh, Charles M., Journal of Organic Chemistry, 1973, 38(12), 2185-9

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Water ;  pH 5.5
Referencia
New results on the photochemistry of biopterin and neopterin in aqueous solution
Vignoni, Mariana; Cabrerizo, Franco M.; Lorente, Carolina; Thomas, Andres H., Photochemistry and Photobiology, 2009, 85(1), 365-373

Pterine-6-carboxylic Acid Raw materials

Pterine-6-carboxylic Acid Preparation Products

Pterine-6-carboxylic Acid Literatura relevante

Proveedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
atkchemica